Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

Catalog No.
S1768371
CAS No.
160067-63-0
M.F
C32H36N2O13
M. Wt
656.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

CAS Number

160067-63-0

Product Name

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH

IUPAC Name

(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C32H36N2O13

Molecular Weight

656.6 g/mol

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1

InChI Key

ORICVOOXZDVFIP-ILRBKQRBSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

160067-63-0;FMOC-L-SER(AC3GLCNAC)-OH;FmocSer(Ac3-|A-D-GlcNAc)-OH;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-N-alpha-(fluoren-9-yl-methoxycarbonyl)-L-serine;Fmoc-Ser(beta-D-GlcNAc(Ac)3)-OH;ZINC77269654;AB10889;FT-0661013;W-201452;2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl-Fmocserine;2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSYL-FMOCSERINE;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-N-Fmoc-L-serine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-glucopyranosyl]-L-serine;O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl)-N-(fluoren-9-yl-methoxycarbonyl)-L-serine;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-B-D-GLUCOPYRANOSYL)-N-A-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N-A-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-(2-ACETAMIDO-2-DEOXY-3,4,6-TRI-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N-ALPHA-(FLUOREN-9-YL-METHOXYCARBONYL)-L-SERINE;O-[3-O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C

Glycopeptide Synthesis:

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine, is a building block used in the solid-phase synthesis of glycopeptides. Glycopeptides are molecules that combine peptides (chains of amino acids) with carbohydrates (sugars). They play important roles in various biological processes, including cell-cell signaling, immune recognition, and protein folding .

The Fmoc group in Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH serves as a protecting group for the amino group of the serine residue during peptide chain assembly. The |A-D-GlcNAc(Ac)3) moiety represents a selectively protected N-acetylglucosamine (GlcNAc) sugar unit, which is a common component of glycans (carbohydrate chains) found in glycopeptides. The three acetyl (Ac) groups on the GlcNAc unit protect the hydroxyl groups, allowing for controlled attachment to the peptide chain at a specific position .

By incorporating Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH into a synthetic scheme, researchers can precisely control the structure and functionality of the resulting glycopeptide. This allows for the study of the specific roles of glycans in various biological contexts.

Drug Discovery and Development:

Glycopeptides have emerged as promising candidates for therapeutic development due to their unique properties and potential for targeting specific biological processes. Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH can be employed in the synthesis of glycopeptide-based drugs with potential applications in various therapeutic areas, including:

  • Cancer therapy: Glycopeptides can target specific glycans expressed on cancer cells, potentially leading to the development of novel anti-cancer drugs .
  • Antimicrobial agents: Glycopeptides can exhibit antimicrobial activity by targeting bacterial cell walls or interfering with essential bacterial processes .
  • Immunomodulators: Glycopeptides can modulate the immune system, offering potential for the treatment of autoimmune diseases and allergies .

The ability to synthesize well-defined glycopeptides using Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH facilitates the investigation of their therapeutic potential and paves the way for the development of novel glycopeptide-based drugs.

Fundamental Glycoscience Research:

Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH also finds application in fundamental glycoscience research, which aims to understand the structure, function, and biosynthesis of glycans. By using this building block in the synthesis of model glycopeptides, researchers can:

  • Study the interactions between glycans and proteins, which are crucial for various biological processes .
  • Investigate the role of specific glycan modifications (such as acetylation) in glycopeptide function.
  • Develop new methods for glycopeptide analysis and characterization.

XLogP3

1.6

Dates

Modify: 2023-08-15

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